molecular formula C6H14ClNO2 B3114929 trans-4-Methoxypiperidin-3-ol hydrochloride CAS No. 2055841-02-4

trans-4-Methoxypiperidin-3-ol hydrochloride

Cat. No.: B3114929
CAS No.: 2055841-02-4
M. Wt: 167.63
InChI Key: ZGZMZYDWYHFFOT-GEMLJDPKSA-N
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Description

trans-4-Methoxypiperidin-3-ol hydrochloride is a piperidine derivative characterized by a methoxy (-OCH₃) group at the 4-position and a hydroxyl (-OH) group at the 3-position of the piperidine ring, with a hydrochloride salt form. Key identifiers include:

  • CAS Number: 2055841-02-4 (QW-4768) .
  • Purity: 97% (as listed in commercial catalogs) .

Properties

IUPAC Name

(3S,4S)-4-methoxypiperidin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-9-6-2-3-7-4-5(6)8;/h5-8H,2-4H2,1H3;1H/t5-,6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZMZYDWYHFFOT-GEMLJDPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCNCC1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CCNC[C@@H]1O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxypiperidin-3-ol hydrochloride typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of trans-4-Methoxypiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, depending on its chemical structure and functional groups. The methoxy and hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between trans-4-Methoxypiperidin-3-ol hydrochloride and related piperidine derivatives:

Compound Name CAS Number Molecular Formula Substituents Key Features References
This compound 2055841-02-4 Likely C₆H₁₃ClNO₂ 4-OCH₃, 3-OH (trans) Polar functional groups; potential for hydrogen bonding
4-(Diphenylmethoxy)piperidine Hydrochloride 65214-86-0 C₁₈H₂₁NO·HCl 4-(Diphenylmethoxy) Bulky aromatic group; limited ecological data available
trans-4-(Hydroxymethyl)piperidin-3-ol HCl 955028-06-5 C₆H₁₄ClNO₂ 4-CH₂OH, 3-OH (trans) Hydroxymethyl group increases hydrophilicity vs. methoxy
3-Methylpiperidin-4-ol hydrochloride 7583-53-1 C₆H₁₄ClNO 3-CH₃, 4-OH Methyl group introduces steric hindrance; reduced polarity
4-Methoxypiperidine hydrochloride 5382-16-1 C₆H₁₄ClNO 4-OCH₃ Lacks hydroxyl group; simpler structure with higher lipophilicity
trans-Methyl 3-methylpiperidine-4-carboxylate HCl 1300713-02-3 C₈H₁₆ClNO₂ 3-CH₃, 4-COOCH₃ (trans) Ester group enhances stability; potential prodrug applications

Physicochemical and Functional Differences

  • Polarity and Solubility :

    • The hydroxyl and methoxy groups in this compound increase polarity compared to 4-Methoxypiperidine hydrochloride (lacking -OH) .
    • Replacing methoxy with hydroxymethyl (as in CAS 955028-06-5) further enhances hydrophilicity due to the -CH₂OH group .
  • The diphenylmethoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride adds significant bulk, likely reducing membrane permeability .
  • Biological and Pharmacological Implications: Ester derivatives like trans-Methyl 3-methylpiperidine-4-carboxylate HCl (CAS 1300713-02-3) may serve as prodrugs due to hydrolyzable ester groups .

Biological Activity

Trans-4-Methoxypiperidin-3-ol hydrochloride is a compound of significant interest due to its potential biological activities, particularly in the context of antiviral and immunomodulatory effects. This article explores its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring with a methoxy group at the 4-position and a hydroxyl group at the 3-position. Its molecular formula is C6H13ClN2OC_6H_{13}ClN_2O, and it has a molecular weight of approximately 150.63 g/mol. The specific arrangement of functional groups influences its biological interactions and pharmacological properties.

Research indicates that this compound primarily interacts with the CCR5 chemokine receptor, which plays a crucial role in HIV entry into host cells. By blocking CCR5, this compound may inhibit viral replication, thus altering immune cell function and signaling pathways associated with HIV infection.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Antiviral Activity : It shows promise as an antiviral agent by inhibiting HIV entry into cells through CCR5 blockade.
  • Immunomodulatory Effects : The compound may modulate immune responses, potentially leading to therapeutic applications in immune-related disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits HIV replication by blocking CCR5
ImmunomodulatoryModulates immune cell function

Synthesis Methods

The synthesis of this compound can be achieved through various methods. Common approaches include:

  • Alkylation Reactions : Utilizing alkyl halides with piperidine derivatives.
  • Reduction Processes : Reducing corresponding ketones or aldehydes to yield the desired alcohol.

These synthetic routes are essential for producing the compound for research and potential therapeutic applications.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperidine ring can significantly alter its binding affinity to CCR5 and other biological targets.

Table 2: SAR Insights

Compound VariantBinding Affinity (Ki)Biological Activity
Trans-4-Methoxypiperidin-3-olHighAntiviral
Trans-4-Fluoropiperidin-3-olModerateReduced activity
Trans-4-(Dimethylamino)methylpiperidinLowCNS stimulant

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

  • Antiviral Efficacy : A study demonstrated that this compound effectively reduced viral load in cell cultures infected with HIV, highlighting its potential as an antiviral therapeutic.
  • Immunological Impact : Research indicated that treatment with this compound altered cytokine profiles in immune cells, suggesting its role in modulating inflammatory responses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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